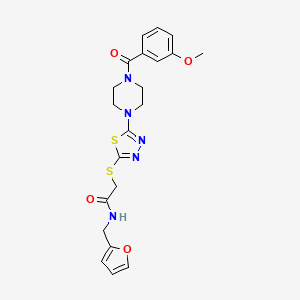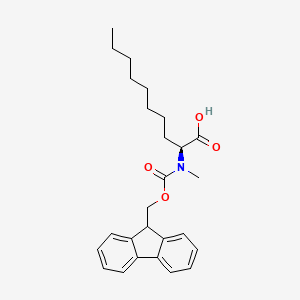
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20FN3O2S and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Interactions
- The study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed important insights into the geometric parameters and molecular interactions of compounds with similar structural features. The analysis showed that methoxy/methyl-substituted phenyl groups are nearly perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring, indicating specific conformational characteristics that could influence reactivity and interaction with biological targets (Köysal et al., 2005).
Synthesis and Radiotracer Development
- Research on the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide demonstrated the feasibility of nucleophilic displacement with [18F]fluoride for radiotracer development, which could be used in studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET). This application underscores the compound's utility in neuroimaging and receptor mapping (Katoch-Rouse & Horti, 2003).
Chemical Characterization and Potential Applications
The synthesis, characterization, and cytotoxicity analysis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives highlighted the process of creating derivatives with potential biomedical applications, including anticancer properties. These findings reflect the broader potential of pyrazole compounds in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Investigation into novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile explored the antimicrobial properties of related compounds. This research indicates the utility of such compounds in developing new antimicrobial agents, demonstrating the compound's relevance in addressing resistance issues in infectious diseases (Puthran et al., 2019).
Fluorescent Dye Development
- The use of N-ethoxycarbonylpyrene- and perylene thioamides in the synthesis of fluorescent dyes showcases the application of similar compounds in creating materials with novel optical properties. These materials have potential uses in sensing, imaging, and as probes in various scientific research applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-22-18(11-17(21-22)15-3-5-16(20)6-4-15)19(24)23(8-9-25-2)12-14-7-10-26-13-14/h3-7,10-11,13H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMHDZGQLLADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCOC)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)

![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)


![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)
![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)


![1-(3-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556796.png)
![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)